![molecular formula C12H15NO3S B563757 N-(Acetyl-d3)-S-benzyl-L-cysteine CAS No. 201404-15-1](/img/structure/B563757.png)
N-(Acetyl-d3)-S-benzyl-L-cysteine
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Description
Scientific Research Applications
Corrosion Inhibition : N-Acetyl-S-Benzyl-L-Cysteine (NASBCYS) has been investigated as a green chemical corrosion inhibitor for mild steel in acidic solutions. It demonstrated high inhibition efficiency by suppressing both anodic and cathodic reactions in steel corrosion, attributed to the adsorption behavior of the inhibitor on the steel surface through electron interactions (Fu et al., 2011).
Enzymatic Activity and Metabolism : A study on rat liver and kidney preparations revealed an enzyme responsible for the acetylation of S-substituted cysteines like S-benzyl-L-cysteine. This enzyme is crucial for mercapturic acid synthesis, a pathway involved in detoxification processes (Green & Elce, 1975).
Therapeutic Applications : N-Acetyl-L-Cysteine, a related compound, has been extensively used as a mucolytic agent and for its protective mechanisms in various medical conditions. It has shown promise in preventing chronic obstructive pulmonary disease exacerbation, protecting against contrast-induced kidney damage, and even in cancer prevention (Millea, 2009).
Molecular Docking and Dynamics Studies : N-acetyl cysteine and its derivatives, including N-Acetyl-S-Benzyl-L-Cysteine, have been explored for their binding ability with SARS-COV-2 main protease, potentially offering therapeutic avenues for COVID-19 treatment. These derivatives showed better binding efficiency compared to N-acetyl cysteine alone (Shntaif et al., 2021).
Metabolism in Humans : In human metabolism studies, derivatives of N-Acetyl-L-Cysteine have been identified as metabolites following exposure to certain chemicals. These studies are crucial for understanding the detoxification pathways in the human body (Hartmann et al., 2009).
properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-DCLJDFQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675517 |
Source
|
Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Acetyl-d3)-S-benzyl-L-cysteine | |
CAS RN |
201404-15-1 |
Source
|
Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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